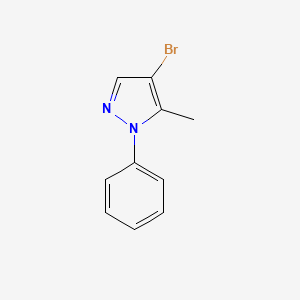

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRERYMFLSYSEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380080 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-44-6 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and efficient synthesis route for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.

Synthesis Strategy

The most direct and widely applicable synthetic approach to this compound involves a two-step sequence:

-

Paal-Knorr Pyrazole Synthesis: The initial step is the formation of the pyrazole core, 5-methyl-1-phenyl-1H-pyrazole, through the condensation reaction of a 1,3-dicarbonyl compound, specifically acetylacetone (pentane-2,4-dione), with phenylhydrazine. This acid-catalyzed cyclization is a robust and high-yielding method for constructing the pyrazole ring system.

-

Electrophilic Bromination: The subsequent step involves the regioselective bromination of the synthesized 5-methyl-1-phenyl-1H-pyrazole at the C4 position. The electron-rich nature of the pyrazole ring directs electrophilic substitution preferentially to the 4-position, which is unsubstituted. N-Bromosuccinimide (NBS) is a commonly employed and effective brominating agent for this transformation, offering good yields and straightforward reaction conditions.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole

This procedure is adapted from established methods for pyrazole synthesis via condensation of 1,3-dicarbonyls and hydrazines.

Materials:

-

Acetylacetone (pentane-2,4-dione)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add acetylacetone (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-methyl-1-phenyl-1H-pyrazole.

Synthesis of this compound

This protocol is based on the standard procedures for the electrophilic bromination of pyrazole derivatives.

Materials:

-

5-Methyl-1-phenyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask protected from light, dissolve 5-methyl-1-phenyl-1H-pyrazole (1.0 equivalent) in acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Acetylacetone | C₅H₈O₂ | 100.12 | Colorless liquid |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow liquid |

| 5-Methyl-1-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | Solid |

| This compound | C₁₀H₉BrN₂ | 237.10 | Solid |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield (%) |

| Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole | Acetylacetone, Phenylhydrazine, Acetic Acid | Ethanol | Reflux | 85-95 |

| Step 2: Bromination of 5-Methyl-1-phenyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to RT | 80-90 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, δ) | ~7.5-7.2 (m, 5H, Ar-H), ~2.4 (s, 3H, CH₃). The absence of a signal around 6.0 ppm, which would correspond to the H at C4 in the precursor, is a key indicator of successful bromination. |

| ¹³C NMR (CDCl₃, δ) | Signals corresponding to the phenyl carbons, the pyrazole ring carbons (with the C4 signal shifted due to the bromine substituent), and the methyl carbon. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| IR (KBr, cm⁻¹) | Bands corresponding to C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole and phenyl rings, and C-Br stretching. |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The relationship between the reactants, intermediates, and the final product can be visualized as a clear, stepwise pathway.

Caption: Logical pathway for the synthesis of the target compound.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be strictly adhered to throughout all experimental procedures.

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole (CAS No. 50877-44-6). This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this pyrazole derivative. The guide includes a summary of its known and predicted physicochemical parameters, a detailed representative synthesis protocol, and a proposed biological screening cascade to explore its therapeutic potential. All quantitative data is presented in a structured tabular format for ease of reference. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to provide clear, step-by-step representations of the described processes.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available experimental and computationally predicted physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 50877-44-6 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [2] |

| Molecular Weight | 237.10 g/mol | [2] |

| Melting Point | 37-40 °C | Vendor Data |

| Boiling Point | 311.3 °C at 760 mmHg | Vendor Data |

| Refractive Index | 1.625 | Vendor Data |

| Predicted pKa (most basic) | 1.5 ± 0.5 | Predicted |

| Predicted Aqueous Solubility (logS) | -3.5 | Predicted |

| Predicted LogP | 2.94 | [2] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [2] |

Note: Predicted values for pKa and aqueous solubility were obtained using publicly available online prediction tools and should be considered as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The synthesis can be envisioned as a two-step process:

-

Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole. This involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with phenylhydrazine.[5]

-

Step 2: Bromination of 5-methyl-1-phenyl-1H-pyrazole. The intermediate pyrazole is then subjected to electrophilic bromination at the C4 position.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq.) and a suitable solvent such as glacial acetic acid or ethanol.

-

Slowly add acetylacetone (1.05 eq.) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1-phenyl-1H-pyrazole.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the purified 5-methyl-1-phenyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.

-

Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) (1.05 eq.) or elemental bromine (1.05 eq.), to the reaction mixture at room temperature, while protecting from light if using bromine.

-

Stir the reaction mixture at room temperature for several hours, or gently heat if necessary, while monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate if bromine was used.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activity and Proposed Screening Cascade

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[6][7] Therefore, a structured screening cascade is proposed to elucidate the potential therapeutic value of this compound.

Proposed Biological Screening Cascade

The proposed screening cascade is a multi-tiered approach designed to efficiently identify and characterize the biological activity of the target compound.

Experimental Protocols for Screening Cascade

-

Tier 1: Primary Screening

-

Cytotoxicity Assays: The compound would be screened against a panel of cancer cell lines (e.g., from NCI-60) and a non-cancerous cell line using assays like the MTT or MTS assay to determine its general cytotoxicity and potential as an anticancer agent.

-

Antimicrobial Screening: The compound's activity would be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Anti-inflammatory Assays: The inhibitory activity of the compound against cyclooxygenase enzymes (COX-1 and COX-2) would be evaluated using commercially available assay kits.

-

-

Tier 2: Secondary Screening and Hit Validation

-

Dose-Response Studies: For any "hits" from the primary screen, full dose-response curves would be generated to determine the IC₅₀ or EC₅₀ values, providing a quantitative measure of potency.

-

Mechanism of Action Studies: Further experiments would be designed to elucidate the mechanism of action. For example, if the compound shows anticancer activity, studies could include cell cycle analysis, apoptosis assays, or specific kinase inhibition assays.

-

Selectivity Profiling: The compound would be tested against related targets to assess its selectivity, which is a crucial factor for a potential drug candidate.

-

-

Tier 3: Lead Optimization

-

Structure-Activity Relationship (SAR) Studies: If the compound shows promising activity and selectivity, analogues would be synthesized to explore the SAR, aiming to improve potency and ADME properties.

-

In vivo Studies: Promising candidates from the SAR studies would be advanced to in vivo models to evaluate their efficacy and safety in a living organism.

-

Conclusion

This compound is a heterocyclic compound with physicochemical properties that may make it a suitable starting point for drug discovery programs. This guide has provided a summary of its known and predicted properties, a representative synthesis protocol, and a logical framework for its biological evaluation. The provided information aims to serve as a valuable resource for researchers interested in exploring the potential of this and related pyrazole derivatives in the development of new therapeutic agents. Further experimental validation of the predicted properties and biological activities is essential to fully understand the potential of this molecule.

References

- 1. Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks [technologynetworks.com]

- 2. ias.ac.in [ias.ac.in]

- 3. MolGpKa [xundrug.cn]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. chemaxon.com [chemaxon.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Due to the absence of publicly available, experimentally verified spectral data for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally analogous compounds. These predictions are valuable for the identification and characterization of this compound in research and drug development settings. The guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted based on the known effects of substituents on the pyrazole and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | s | - |

| Phenyl (ortho) | ~7.6 - 7.8 | m | - |

| Phenyl (meta, para) | ~7.3 - 7.5 | m | - |

| CH₃ | ~2.3 - 2.5 | s | - |

Note: The exact chemical shifts of the phenyl protons will depend on the specific coupling patterns and may overlap.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. These predictions are based on established substituent effects on the chemical shifts of the pyrazole and phenyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 142 |

| C-4 | ~95 - 98 |

| C-5 | ~148 - 150 |

| Phenyl (ipso) | ~138 - 140 |

| Phenyl (ortho) | ~125 - 127 |

| Phenyl (meta) | ~129 - 131 |

| Phenyl (para) | ~128 - 130 |

| CH₃ | ~12 - 14 |

Structural Assignment and Rationale

The predicted chemical shifts are based on the analysis of substituent effects in related pyrazole structures. The electron-withdrawing bromine atom at the C-4 position is expected to shield this carbon, resulting in an upfield shift in the ¹³C NMR spectrum. Conversely, the C-3 and C-5 carbons will be deshielded. The methyl group at C-5 will have a characteristic upfield chemical shift in both the ¹H and ¹³C NMR spectra. The phenyl group protons will exhibit a complex multiplet in the aromatic region of the ¹H NMR spectrum, and the corresponding carbons will show distinct signals in the ¹³C NMR spectrum.

The logical workflow for the complete structural elucidation and assignment of the NMR signals is depicted in the following diagram.

The following diagram illustrates the key through-bond correlations expected in 2D NMR experiments (COSY, HSQC, and HMBC) that would be used to confirm the assignments.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be used depending on the sample's solubility.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Handling:

-

Use a high-quality, clean, and dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

NMR Instrument Parameters

The following are general instrument parameters. Optimization may be required based on the specific instrument and sample.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256-1024 scans or more, depending on the sample concentration.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally used for organic molecules.

-

-

2D NMR (if required for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different spin systems.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

By following these protocols and utilizing the predictive data, researchers and scientists can confidently identify and characterize this compound in their work.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the fragmentation pathways described herein are based on established principles of mass spectrometry for pyrazole derivatives and related halogenated aromatic compounds.

Predicted Mass Spectrum Data

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the bromine-carbon bond, loss of the methyl group, and fragmentation of the pyrazole ring. The presence of bromine, with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference and similar intensities.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |

| 250/252 | [C11H10BrN2]+• | Molecular Ion | Ionization of the parent molecule. The two peaks represent the isotopic contribution of 79Br and 81Br. |

| 171 | [C11H10N2]+ | [M - Br]+ | Homolytic cleavage of the C-Br bond, a common fragmentation for bromoaromatic compounds. |

| 235/237 | [C10H7BrN2]+ | [M - CH3]+ | Loss of a methyl radical from the molecular ion. |

| 144 | [C9H8N2]+• | [M - Br - HCN]+• | Loss of a bromine radical followed by the elimination of a neutral hydrogen cyanide molecule from the pyrazole ring. |

| 115 | [C9H7]+ | Phenylacetylene cation | Further fragmentation of the pyrazole ring. |

| 91 | [C7H7]+ | Tropylium ion | Rearrangement and fragmentation of the N-phenyl group. |

| 77 | [C6H5]+ | Phenyl cation | Cleavage of the N-phenyl bond, a very stable and common fragment. |

Experimental Protocols

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile organic compounds.

2.1 Sample Preparation

-

Sample Dissolution: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

-

Solvent Addition: Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Filtration (Optional): If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Injector:

-

Temperature: 250 °C

-

Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Mode: Full scan

-

2.3 Data Analysis

The acquired mass spectrum should be analyzed for the presence of the predicted molecular ion and key fragment ions as detailed in Table 1. The isotopic pattern for bromine-containing fragments should be carefully examined to confirm their composition.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

Caption: Predicted major fragmentation pathways of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Crystal Structure Analysis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole Derivatives: A Technical Guide

Disclaimer: As of December 2025, a comprehensive public record of the single-crystal X-ray diffraction analysis for the specific compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole is not available in open literature. This technical guide, therefore, presents a detailed analysis based on closely related and structurally analogous pyrazole derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of the crystallographic features and experimental protocols relevant to this class of compounds. The data and methodologies are compiled from published studies on similar molecules and are intended to serve as a representative model.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile coordination properties. The substitution pattern on the pyrazole ring significantly influences their three-dimensional structure, intermolecular interactions, and, consequently, their function. The introduction of a bromine atom, a methyl group, and a phenyl ring at the 4, 5, and 1 positions, respectively, of the pyrazole scaffold is expected to result in a molecule with distinct electronic and steric properties. Understanding the precise atomic arrangement through crystal structure analysis is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide provides an in-depth overview of the experimental procedures for determining the crystal structure of pyrazole derivatives, presents crystallographic data from analogous compounds in a comparative format, and visualizes the typical experimental workflow.

Experimental Protocols

The determination of the crystal structure of pyrazole derivatives typically involves two key stages: synthesis and single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of substituted pyrazoles can be achieved through various established synthetic routes. A common method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For the target class of molecules, this could involve the reaction of phenylhydrazine with a suitably substituted diketone.

Representative Synthesis Protocol: A mixture of a substituted phenylhydrazine (1.0 eq.) and a functionalized 1,3-dicarbonyl compound (1.0 eq.) is refluxed in a suitable solvent, such as ethanol or acetic acid, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, dichloromethane, ethyl acetate/hexane). Vapor diffusion is another common technique where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

Single-Crystal X-ray Diffraction

The following protocol outlines a standard procedure for single-crystal X-ray diffraction analysis.

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of the crystal structure of a small molecule.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker APEXII CCD) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature (e.g., 100 K or 293 K) using a series of ω and φ scans.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software such as SHELXT. This step provides an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined by full-matrix least-squares on F² using programs like SHELXL. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CheckCIF to ensure the quality and correctness of the crystallographic model.

Crystallographic Data of Analogous Pyrazole Derivatives

The following tables summarize the crystallographic data for structurally related pyrazole derivatives. This comparative data provides insights into the expected structural parameters for this compound.

Table 1: Crystal Data and Structure Refinement Details for Analogous Pyrazole Derivatives.

| Parameter | 3-(4-bromophenyl)-5-methyl-1H-pyrazole[1] | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |

| Empirical Formula | C₁₀H₉BrN₂ | C₁₁H₁₀N₂O₃ | C₁₈H₁₆N₂O₂ |

| Formula Weight | 237.10 | 218.21 | 292.33 |

| Temperature (K) | 293(2) | 130(2) | 100 |

| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |

| Unit Cell Dimensions | |||

| a (Å) | 5.9070(3) | 9.5408(16) | 8.2745(5) |

| b (Å) | 9.2731(7) | 9.5827(16) | 7.9167(6) |

| c (Å) | 17.5641(14) | 11.580(2) | 23.0663(17) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 105.838(3) | 93.225(4) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 962.09(12) | 1018.5(3) | 1508.60(18) |

| Z | 4 | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.637 | 1.423 | 1.286 |

| Final R indices [I>2σ(I)] | R₁ = 0.0504 | Not provided | Not provided |

| wR(F²) (all data) | 0.0947 | Not provided | Not provided |

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for Analogous Pyrazole Derivatives.

| Bond/Angle | 3-(4-bromophenyl)-5-methyl-1H-pyrazole[1] | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |

| Bond Lengths (Å) | |||

| N1-N2 | 1.365(5) | 1.371(2) | 1.391(1) |

| N1-C5 | 1.345(6) | 1.353(2) | 1.381(1) |

| N2-C3 | 1.334(6) | 1.328(2) | 1.323(1) |

| C3-C4 | 1.401(7) | 1.409(2) | 1.431(2) |

| C4-C5 | 1.365(7) | 1.369(2) | 1.393(2) |

| N1-C(phenyl) | - | 1.428(2) | 1.4285(17) |

| C(pyrazole)-Br | 1.895(4) (at C of phenyl) | - | - |

| Torsion Angles (°) | |||

| Phenyl ring to Pyrazole ring | - | 60.83(5) | 22.68(8) |

Structural Insights from Analogous Compounds

The crystal structures of related pyrazole derivatives reveal several key features that are likely to be present in this compound.

-

Planarity of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is expected to be essentially planar.

-

Conformation of the Phenyl Ring: The phenyl ring at the N1 position is typically twisted with respect to the plane of the pyrazole ring. The dihedral angle between these two rings can vary depending on the steric hindrance imposed by the substituents at the C5 position of the pyrazole and the ortho positions of the phenyl ring. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is 60.83(5)°[2], while in 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, it is 22.68(8)°[3].

-

Intermolecular Interactions: The packing of pyrazole derivatives in the crystal lattice is governed by a variety of intermolecular interactions. In the absence of strong hydrogen bond donors like an N-H proton, weaker interactions such as C-H···π, π-π stacking, and halogen bonding (C-Br···X) are expected to play a significant role in stabilizing the crystal structure. The presence of the bromine atom in the target molecule makes it a potential halogen bond donor.

Logical Relationship of Structural Features

Caption: Influence of substituents on the crystal structure and properties of pyrazole derivatives.

Conclusion

While the specific crystal structure of this compound remains to be reported, a comprehensive analysis of its structural analogues provides valuable insights for researchers in the field. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are well-established for this class of compounds. The crystallographic data from related molecules suggest that the interplay of the planar pyrazole ring with a twisted N-phenyl substituent, along with the potential for various weak intermolecular interactions, will define its solid-state architecture. The determination of the precise crystal structure of the title compound is a crucial step for its future development and application in drug discovery and materials science.

References

In-Depth Technical Guide: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole (CAS 50877-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and potential biological significance of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. The information is intended for professionals in research and development in the fields of chemistry and pharmaceuticals.

Chemical Properties and Data

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50877-44-6 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Melting Point | 38 °C |

| Appearance | Not specified (likely a solid at room temperature) |

| Solubility | Insoluble in water |

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, following standard laboratory safety procedures.

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | Wash hands thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling and Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Use only in a well-ventilated area.

Synthesis and Experimental Protocols

Conceptual Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on general pyrazole synthesis and halogenation methods. It has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one (a Knorr-type condensation)

-

Materials: Phenylhydrazine, ethyl acetoacetate, glacial acetic acid, ethanol.

-

Procedure:

-

Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add glacial acetic acid as a catalyst.

-

Slowly add ethyl acetoacetate (1 equivalent) to the solution while stirring.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one.

-

Step 2: Bromination of 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one

-

Materials: 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one, a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), a suitable solvent (e.g., chloroform or acetic acid).

-

Procedure:

-

Dissolve the pyrazolone from Step 1 in the chosen solvent in a round-bottom flask protected from light.

-

Slowly add the brominating agent (1 equivalent) portion-wise, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Visualizing the Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is of significant interest in drug discovery. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many pyrazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action can vary, but some have been shown to inhibit kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.

-

Anti-inflammatory Activity: Certain pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

-

Antimicrobial and Antiviral Activity: The pyrazole nucleus is a component of some antimicrobial and antiviral drugs.

The bromine atom at the 4-position of the pyrazole ring in this compound provides a useful handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of a diverse library of derivatives that can be screened for various biological activities.

Potential Signaling Pathway Involvement (Hypothetical):

Given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with key signaling pathways implicated in disease, such as kinase signaling cascades.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a pyrazole compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. Its pyrazole core and reactive bromine atom make it a valuable building block for the synthesis of novel compounds with potentially interesting biological activities. Further research is needed to fully elucidate its chemical reactivity, toxicological profile, and therapeutic potential. Researchers working with this compound should adhere to strict safety protocols due to the limited toxicological data available.

Starting materials for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a detailed two-step synthetic pathway for the preparation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development.

Overview of Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through a two-step process:

-

Pyrazole Core Synthesis: The initial step involves the construction of the 5-methyl-1-phenyl-1H-pyrazole ring system. This is typically accomplished via the condensation reaction of a 1,3-dicarbonyl compound with phenylhydrazine.

-

Electrophilic Bromination: The subsequent step is the regioselective bromination of the synthesized pyrazole at the C4 position.

This guide will detail the experimental protocols for the synthesis of the pyrazole precursor from two alternative starting materials, ethyl acetoacetate and acetylacetone, followed by the bromination of the resulting pyrazole.

Starting Materials

The primary starting materials for this synthesis are readily available and are outlined in the table below.

| Starting Material | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | |

| Acetylacetone | C₅H₈O₂ | 100.12 | |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

Experimental Protocols

Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole

This step can be performed using either ethyl acetoacetate or acetylacetone. The reaction with ethyl acetoacetate initially forms 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which exists in tautomeric equilibrium with 5-hydroxy-3-methyl-1-phenyl-pyrazole. Both tautomers are suitable for the subsequent bromination step.

Method A: From Phenylhydrazine and Ethyl Acetoacetate

This method yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate and an equimolar amount of phenylhydrazine.

-

Add glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Reactant | Molar Eq. | Solvent | Catalyst | Time (h) | Temperature | Yield (%) |

| Phenylhydrazine | 1 | Ethanol | Glacial Acetic Acid | 5.5 | Reflux | 80 |

| Ethyl acetoacetate | 1 |

Method B: From Phenylhydrazine and Acetylacetone

This method directly yields 3,5-dimethyl-1-phenyl-1H-pyrazole, which upon bromination would lead to a different product. For the synthesis of the title compound, Method A is preferred as it leads to the correct precursor.

Step 2: Bromination of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This step involves the electrophilic substitution of a hydrogen atom with a bromine atom at the 4-position of the pyrazole ring.

Experimental Protocol:

-

Dissolve the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) to the solution. The reaction is typically performed in the absence of light to avoid radical side reactions.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the succinimide byproduct can be removed by filtration.

-

The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Note: The reaction of substituted 2-pyrazolin-5-ones with NBS in the absence of light may yield a mixture of 4-bromo and 4,4-dibromo derivatives[1]. Careful control of the stoichiometry of NBS is crucial to favor the mono-brominated product.

| Reactant | Molar Eq. | Solvent | Temperature |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1 | Chloroform or CCl₄ | Room Temperature |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 |

Workflow and Pathway Diagrams

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

The chemical transformation is illustrated in the reaction pathway diagram below.

Caption: Reaction pathway for the synthesis of this compound.

References

The Ascendant Therapeutic Potential of Substituted Phenyl-Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have cemented its status as a privileged structure in drug discovery. When substituted with phenyl groups, these compounds unlock a remarkable spectrum of biological activities, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted phenyl-pyrazole compounds, offering a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted phenyl-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a diverse range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted phenyl-pyrazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative substituted phenyl-pyrazole compounds against various cancer cell lines.

| Compound ID | Phenyl Substitution Pattern | Pyrazole Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| AP-1 | 4-Chlorophenyl at N1, Phenyl at C3 | 4-((Pyridin-3-yl)prop-2-en-1-one) | MCF-7 | 6.67 | [1] |

| AP-2 | Phenyl at N1, Phenyl at C3 | 4-(Thiophen-2-yl) | HeLa | 4.49 | [1] |

| AP-3 | 4-Fluorophenyl at N1, Phenyl at C3 | 4-(Furan-2-yl) | DU-145 | 10.38 | [1] |

| AP-4 | Phenyl at N1, 3,4,5-Trimethoxyphenyl at C5 | 3-Carboxylate | A549 | 0.23 | [2] |

| AP-5 | 4-Sulfamoylphenyl at N1, 3,4,5-Trimethoxyphenyl at C5 | 3-Carboxylate | HCT116 | 0.52 | [2] |

| AP-6 | Phenyl at N1, Phenyl at C3 | 5-Carbohydrazide | LoVo | >100 | [3] |

| AP-7 | Phenyl at N1, Phenyl at C3 | 4-(1,3,5-triazine) | PC-3 | 395.1 (nM) | [3] |

| AP-8 | 4-Chlorophenyl at N1, Phenyl at C3 | 4-(1,3,5-triazine) | HepG2 | 286.9 (nM) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted phenyl-pyrazole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenyl-pyrazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Phenyl-pyrazole derivatives can inhibit VEGFR-2, thereby disrupting downstream signaling cascades.

Caption: VEGFR-2 signaling pathway and the point of inhibition by phenyl-pyrazole compounds.

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by phenyl-pyrazole derivatives can lead to cell cycle arrest and apoptosis.

Caption: CDK2 signaling pathway and the point of inhibition by phenyl-pyrazole compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Substituted phenyl-pyrazoles have demonstrated potent activity against a range of bacteria, including drug-resistant strains. Their mechanism of action can involve the disruption of essential bacterial processes such as cell wall synthesis.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Phenyl Substitution Pattern | Pyrazole Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| AM-1 | 4-Fluorophenyl at N1 | 4-(Anilinomethyl)-3-phenyl | S. aureus ATCC 33591 | 1 | [4] |

| AM-2 | 4-Trifluoromethylphenyl at N1 | 4-Carboxylic acid | E. faecium (vancomycin-resistant) | 1.56 | [5] |

| AM-3 | Phenyl at N1 | 4-Phenoxy-3-phenyl | S. aureus Newman | 1 | [6] |

| AM-4 | 2,4-Dichlorophenyl at N1 | 4-Carbaldehyde | B. subtilis | 62.5 | [7] |

| AM-5 | 4-Nitrophenyl at N1 | 4-Carbaldehyde | E. coli ATCC 25922 | 125 | [8] |

| AM-6 | 4-Chlorophenyl at N1 | 4-Amino-3-(trifluoromethyl) | S. aureus ATCC 25923 | 230 | [7] |

| AM-7 | Phenyl at N1 | 4-Phenoxy-3-phenyl | B. subtilis | 0.5 | [6] |

| AM-8 | 4-Bromophenyl at N1 | 4-Carbaldehyde | C. albicans | 250 | [8] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Substituted phenyl-pyrazole compound (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., a known antibiotic)

-

Negative control (solvent only)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

-

Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the phenyl-pyrazole compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis

Several phenyl-pyrazole derivatives exert their antimicrobial effect by interfering with the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, making it an attractive drug target.[6]

Caption: Experimental workflow for the synthesis and antimicrobial screening of phenyl-pyrazole compounds.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of numerous diseases. Substituted phenyl-pyrazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of phenyl-pyrazole derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A high COX-2/COX-1 selectivity ratio is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

| Compound ID | Phenyl Substitution Pattern | Pyrazole Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| AI-1 | 4-Methoxyphenyl at N1, Phenyl at C3 | 5-(Thymol hybrid) | 2.16 | 0.045 | 48 | [9] |

| AI-2 | Phenyl at N1, Phenyl at C3 | 5-(Thymol hybrid) | >10 | 0.068 | >147 | [9] |

| AI-3 | 4-Sulfamoylphenyl at N1, Phenyl at C3 | (Celecoxib) | 15 | 0.04 | 375 | [2] |

| AI-4 | 4-Methoxyphenyl at N1, Phenyl at C3 | 4,5-dihydropyrazole | 129.07 | 1.79 | 72.1 | [10] |

| AI-5 | Phenyl at N1, 4-Methoxyphenyl at C3 | 4,5-dihydropyrazole | 165.02 | 2.51 | 65.7 | [10] |

| AI-6 | Phenyl at N1, Phenyl at C3 | 4-(pyridazine hybrid) | 14.38 | 1.50 | 9.59 | [10] |

| AI-7 | 4-Methoxyphenyl at N1, Phenyl at C3 | 4-(pyridazine hybrid) | 9.61 | 1.15 | 8.36 | [10] |

| AI-8 | Phenyl at N1, 4-Bromophenyl at C3 | 4,5-dihydropyrazole | 45.23 | 9.63 | 4.7 | [10] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human)

-

Arachidonic acid (substrate)

-

Substituted phenyl-pyrazole compound

-

Assay buffer

-

Detection reagent (e.g., a colorimetric or fluorometric probe)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the phenyl-pyrazole compound.

-

Reaction Setup: In a 96-well plate, add the enzyme, the compound dilution, and the detection reagent. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) and then measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Some phenyl-pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects.[11]

Caption: NF-κB signaling pathway and a potential point of inhibition by phenyl-pyrazole compounds.

Synthesis of Phenyl-Pyrazole Scaffolds

The versatility of the phenyl-pyrazole core lies in its accessible synthesis, most notably through the Knorr pyrazole synthesis and its variations. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a phenylhydrazine derivative.

General Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

A key intermediate for the synthesis of many biologically active phenyl-pyrazoles is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction.[12][13]

Procedure:

-

Hydrazone Formation: React acetophenone with phenylhydrazine in ethanol with a catalytic amount of acetic acid to form the corresponding phenylhydrazone.

-

Vilsmeier-Haack Reaction: Treat the phenylhydrazone with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This results in the cyclization and formylation of the pyrazole ring to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Conclusion and Future Directions

Substituted phenyl-pyrazole compounds represent a highly versatile and promising class of molecules with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The data presented in this guide underscore the importance of the substitution pattern on the phenyl and pyrazole rings in determining the biological activity and selectivity of these compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and pyrazole moieties to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects to identify novel targets and pathways.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.

-

Combination Therapies: Exploring the synergistic effects of phenyl-pyrazole derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the chemical space around the phenyl-pyrazole scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. epubl.ktu.edu [epubl.ktu.edu]

The C4-Bromo Position of Pyrazoles: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic versatility allows for the creation of diverse molecular architectures with a wide range of biological activities. Among the various positions on the pyrazole ring, the C4 position offers a unique vector for substitution, and the C4-bromo-pyrazole intermediate has emerged as a cornerstone for the late-stage functionalization and diversification of this important heterocycle. This technical guide provides a comprehensive exploration of the reactivity of the C4-bromo position in pyrazoles, detailing key synthetic transformations, providing quantitative data for reaction optimization, and outlining detailed experimental protocols.

Electronic Landscape and Reactivity of the Pyrazole C4 Position

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic nature of the ring influences the reactivity of its carbon atoms. The C4 position of pyrazole is generally the most electron-rich carbon and is therefore susceptible to electrophilic substitution.[1][2][3] Bromination of the pyrazole core typically occurs selectively at this C4 position.[4][5] Once installed, the C4-bromo substituent serves as a versatile handle for a multitude of transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position of pyrazoles is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in drug discovery for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between the C4 position of the pyrazole and various aryl or vinyl boronic acids or esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with challenging substrates.[6][7][8][9][10]

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid - Catalyst Comparison

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [11] |

| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 | [6] |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 6 | 95 | [10] |

| 4 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole

-

Reagents: 4-Bromo-1H-pyrazole (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).

-

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 4-bromo-1H-pyrazole, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.

-

Add 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford the desired 4-phenyl-1H-pyrazole.[6]

-

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C4-bromopyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13][14][15]

Table 2: Sonogashira Coupling of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene - Optimization of Conditions [12]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) |

| 1 | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 65 |

| 2 | Pd(OAc)₂ (3) | RuPhos (6) | Et₃N | MeCN | 110 | 58 |

| 3 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 95 |

| 4 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | Dioxane | 110 | 75 |

| 5 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 98 |

| 6 | Pd(OAc)₂ (3) | XPhos (6) | Piperidine | DMF | 100 | 85 |

Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-ethyl-5-methyl-1H-pyrazole [14]

-

Reagents: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol), Terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Triethylamine (3.0 mmol), Anhydrous THF (5 mL).

-

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 1-ethyl-4-iodo-5-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 60 °C and monitor by TLC.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography.[14]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of 4-bromopyrazoles with a wide variety of primary and secondary amines.[2][16][17][18][19] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being required for efficient coupling.[17]

Table 3: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole with Various Amines [16]

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 67 |

| 2 | Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 60 |

| 3 | Aniline | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 85 |

| 4 | Benzylamine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 78 |

| 5 | Pyrrolidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 7 |

Experimental Protocol: Buchwald-Hartwig Amination of Unprotected 4-Bromopyrazole [17]

-

Reagents: 4-Bromopyrazole (1.0 mmol), Amine (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), LHMDS (2.2 mmol), Toluene (2 mL).

-

Procedure:

-

In a glovebox, add 4-bromopyrazole, the amine, LHMDS, and the palladium precatalyst to a vial.

-

Add toluene and seal the vial.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate.

-

Filter through a plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography.[17]

-

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Other Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can also be employed to functionalize the C4-bromo position of pyrazoles.

-

Heck Coupling: This reaction couples the 4-bromopyrazole with an alkene to form a 4-vinylpyrazole. The reaction is typically carried out with a palladium catalyst and a base.[20][21][22][23]

-

Negishi Coupling: This involves the coupling of a 4-bromopyrazole with an organozinc reagent. Organozinc reagents are more reactive than organoboranes, which can be advantageous in some cases.[3][13][24][25][26]

-

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.[20][21][27][28][29][30]

Lithiation-Substitution Reactions

Metal-halogen exchange at the C4-bromo position, typically using an organolithium reagent such as n-butyllithium, generates a potent C4-lithiated pyrazole nucleophile. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Table 4: Lithiation of N-Boc-4-bromopyrazole and Quenching with Electrophiles

| Entry | Electrophile | Product | Yield (%) |

| 1 | DMF | 4-Formyl-1-Boc-pyrazole | 75 |

| 2 | CO₂ | 1-Boc-pyrazole-4-carboxylic acid | 82 |

| 3 | Acetone | 4-(2-Hydroxypropan-2-yl)-1-Boc-pyrazole | 68 |

| 4 | Benzoyl chloride | 4-Benzoyl-1-Boc-pyrazole | 71 |

| 5 | Methyl iodide | 4-Methyl-1-Boc-pyrazole | 85 |

Experimental Protocol: Lithiation of 1-Boc-4-bromopyrazole and Reaction with DMF

-

Reagents: 1-Boc-4-bromopyrazole (1.0 mmol), n-Butyllithium (1.1 mmol, 2.5 M in hexanes), Anhydrous THF (10 mL), N,N-Dimethylformamide (DMF) (1.5 mmol).

-

Procedure:

-

Dissolve 1-Boc-4-bromopyrazole in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise and stir for 1 hour at -78 °C.

-

Add DMF dropwise and stir for an additional 2 hours at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 1-Boc-4-formylpyrazole.

-

Caption: General workflow for lithiation-substitution at the C4 position of pyrazole.

Pyrazole-Containing Drugs and Their Signaling Pathways

The synthetic accessibility of diverse 4-substituted pyrazoles has made them invaluable in drug discovery. Many pyrazole-containing drugs function by inhibiting key enzymes in cellular signaling pathways implicated in diseases like cancer and inflammation.

Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[31][32][33][34] The JAK-STAT signaling pathway is crucial for cytokine signaling that regulates immune responses and hematopoiesis. Aberrant JAK-STAT signaling is a hallmark of myeloproliferative neoplasms. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription.[31][32][35]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Encorafenib and the BRAF/MAPK Pathway

Encorafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][36][37][38] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in many cancers, including melanoma. Encorafenib binds to the ATP-binding pocket of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling to MEK and ERK.[36][39]

Caption: Encorafenib targets the mutated BRAF kinase in the MAPK/ERK pathway.

Celecoxib and Prostaglandin Synthesis